6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid
Description
Pyrimidine Ring Topology and Aromaticity Analysis
The pyrimidine ring system in this compound exhibits characteristic aromatic properties due to its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The aromatic character of the pyrimidine ring is confirmed by its planar geometry and delocalized π-electron system, which encompasses the entire ring structure. The nitrogen atoms contribute lone pairs of electrons to the aromatic system while simultaneously serving as electron-withdrawing groups that influence the electronic distribution throughout the molecule.
The pyrimidine ring topology demonstrates a symmetrical arrangement of carbon and nitrogen atoms, creating distinct electronic environments at different positions. The 4-position, where the carboxylic acid group is attached, experiences significant electronic influence from the adjacent nitrogen atom at position 3, which affects the reactivity and properties of the carboxyl functionality. Similarly, the 6-position, bearing the butyl(ethyl)amino substituent, is positioned between two nitrogen atoms, creating a unique electronic environment that influences the basicity and nucleophilicity of the amino group.
Spectroscopic evidence from nuclear magnetic resonance studies of related pyrimidine compounds reveals characteristic chemical shifts that reflect the aromatic nature of the ring system. The aromatic protons in pyrimidine derivatives typically appear in the downfield region of proton nuclear magnetic resonance spectra, with specific patterns reflecting the substitution effects of various functional groups attached to the ring.
Butyl(ethyl)amino Group Steric and Electronic Effects
The butyl(ethyl)amino substituent at the 6-position of the pyrimidine ring introduces significant steric bulk and electronic complexity to the molecular structure. This tertiary amino group consists of a nitrogen atom bonded to both a butyl chain (four carbon atoms) and an ethyl chain (two carbon atoms), creating a branched aliphatic system that extends from the aromatic core. The presence of two different alkyl chains provides asymmetry to the molecule and influences its three-dimensional conformation and potential interactions with biological targets.
The steric effects of the butyl(ethyl)amino group are particularly pronounced due to the difference in chain lengths between the butyl and ethyl substituents. The longer butyl chain (n-butyl with four carbons) provides greater conformational flexibility compared to the shorter ethyl group, allowing for various spatial orientations that can affect molecular recognition and binding interactions. This conformational flexibility is essential for understanding the compound's potential biological activities and its ability to interact with protein targets or other biomolecules.
From an electronic perspective, the tertiary amino group serves as an electron-donating substituent that increases the electron density on the pyrimidine ring through resonance and inductive effects. The nitrogen atom's lone pair can participate in conjugation with the aromatic π-system, contributing to the overall electronic distribution throughout the molecule. This electron donation enhances the nucleophilicity of the pyrimidine ring and can influence the reactivity of other functional groups, particularly the carboxylic acid moiety.
Carboxylic Acid Functionalization and Tautomerism
The carboxylic acid group at the 4-position of the pyrimidine ring represents a crucial functional element that significantly influences the compound's chemical behavior and potential applications. The positioning of the carboxyl group adjacent to the ring nitrogen at position 3 creates an electronic environment that affects both the acidity of the carboxylic acid and the overall reactivity of the molecule. This proximity to the electronegative nitrogen atom enhances the electron-withdrawing character of the carboxyl group and influences its protonation state under physiological conditions.
Tautomerism plays a significant role in pyrimidine carboxylic acid derivatives, particularly regarding the potential for keto-enol equilibria and proton migration between functional groups. While this compound primarily exists in its carboxylic acid form, the presence of the amino group and the aromatic nitrogen atoms creates possibilities for intramolecular hydrogen bonding and proton transfer reactions. These tautomeric considerations are important for understanding the compound's behavior in different chemical environments and its potential for forming multiple conformational states.
The carboxylic acid functionality contributes significantly to the compound's solubility characteristics and its ability to form intermolecular interactions through hydrogen bonding. The carboxyl group can exist in both protonated and deprotonated forms depending on the solution pH, which affects the compound's overall charge distribution and its interactions with other molecules. This pH-dependent behavior is particularly relevant for biological applications where the compound may encounter varying pH environments.
Properties
IUPAC Name |
6-[butyl(ethyl)amino]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-5-6-14(4-2)10-7-9(11(15)16)12-8-13-10/h7-8H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNRXFPHSXKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can bind with high affinity to multiple receptors, which could be a potential target for this compound.
Mode of Action
Pyrimidines generally undergo reactions such as nucleophilic attack by alcohol, deprotonation by pyridine, leaving group removal, and protonation of the carboxylate. These reactions could potentially explain the interaction of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid with its targets.
Biochemical Pathways
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators. This suggests that this compound could potentially affect inflammatory pathways.
Result of Action
It is known that pyrimidine derivatives can exhibit a range of pharmacological effects including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound could potentially have similar effects.
Action Environment
It is known that the dimroth rearrangement, a common reaction in pyrimidines, is catalyzed by acids, bases, and is accelerated by heat or light. This suggests that environmental factors such as pH and temperature could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine synthesis enzymes, which are crucial for the synthesis of nucleotides. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-kappaB signaling pathway, which plays a critical role in inflammation and immune responses. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered phosphorylation states of proteins, thereby affecting various cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term
Biological Activity
6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 4-position with a carboxylic acid and a butyl(ethyl)amino group at the 6-position. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. For instance, a study demonstrated that related pyrimidine compounds exhibited significant inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | TBD | Inhibition of EGFR signaling |
| Pyrimidine Derivative A | A549 (Lung Cancer) | 2.95 | CDK4/6 inhibition |
| Pyrimidine Derivative B | HCT116 (Colon Cancer) | 0.72 | Apoptosis induction through caspase activation |
Note: TBD = To Be Determined.
Antimicrobial Activity
In addition to anticancer effects, pyrimidines have been explored for their antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
Case Study: Antimicrobial Evaluation
A recent study evaluated various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the amino group or the carboxylic acid moiety can significantly affect potency and selectivity.
Table 2: SAR Analysis of Pyrimidine Derivatives
| Modification | Effect on Activity |
|---|---|
| Substitution at C-2 | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered pharmacokinetics |
| Different amino substituents | Enhanced selectivity for specific targets |
The proposed mechanism of action for this compound involves its binding to specific receptors or enzymes within cancer cells. This binding may inhibit critical pathways such as the EGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid as an anticancer agent. Pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.
Mechanism of Action:
The compound has been shown to inhibit key signaling pathways involved in cancer progression, including the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound against several cancer cell lines. The results indicated significant inhibitory effects, particularly against breast cancer cell lines such as MDA-MB-231.
Table 1: Anticancer Activity of this compound
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | TBD | Inhibition of EGFR signaling |
| A549 (Lung) | TBD | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | TBD | CDK4/6 inhibition |
Note: TBD = To Be Determined.
Antimicrobial Applications
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that certain pyrimidine derivatives can inhibit bacterial growth by disrupting essential cellular processes.
Case Study: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The findings revealed promising antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | TBD | Disruption of cell wall synthesis |
| Escherichia coli | TBD | Inhibition of nucleic acid synthesis |
Note: TBD = To Be Determined.
Anti-inflammatory Applications
Pyrimidines have also been explored for their anti-inflammatory properties. This compound has shown potential in inhibiting inflammatory mediators.
Mechanism of Action:
The compound exhibits anti-inflammatory effects by suppressing key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Case Study: Anti-inflammatory Efficacy
In vitro studies have demonstrated that this compound can significantly reduce COX-2 activity, indicating its potential use in treating inflammatory conditions.
Table 3: Anti-inflammatory Activity
| Compound Tested | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Note: TBD = To Be Determined.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the chemical structure can significantly impact its potency and selectivity.
Table 4: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Substitution at C-2 | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered pharmacokinetics |
| Different amino substituents | Enhanced selectivity for specific targets |
Comparison with Similar Compounds
6-(Benzyl(methyl)amino)-N-methyl-N-phenylpyrimidine-4-carboxamide (Compound 31)
- Structure: Features a benzyl(methyl)amino group at position 6 and a carboxamide group at position 3.
- Synthesis: Prepared by reacting 6-(benzyl(methyl)amino)pyrimidine-4-carboxylic acid with amines (e.g., methylphenylamine) using HATU/DIPEA in DMF .
- Application : Exhibits antitubercular activity, with LC−MS (ESI): m/z 438.2 [M + H]+ and HPLC purity ≥95% .
- The butyl(ethyl)amino group in the target compound may offer greater steric bulk compared to benzyl(methyl)amino, influencing target selectivity.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Contains a chloro group at position 2 and a methyl group at position 4.
- Properties : CAS 89581-58-8; 100% purity .
- Application : Used in synthetic chemistry for halogenation reactions.
- Comparison: The chloro and methyl substituents introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity compared to the electron-rich butyl(ethyl)amino group in the target compound. This difference may affect applications in drug design, where halogenated analogs are often prioritized for metabolic stability .
6-Oxohexahydropyrimidine-4-carboxylic Acid Derivatives
- Structure : Features a 6-oxo group and a saturated pyrimidine ring.
- Application: Key intermediates for β-amino acids and ACE inhibitors .
- Synthesis : Prepared via condensation of L-asparagine with aldehydes (70–90% yields) .
- Comparison: The 6-oxo group in these derivatives facilitates hydrogen bonding, critical for ACE inhibition. In contrast, the butyl(ethyl)amino group in the target compound may enhance hydrophobic interactions, suggesting divergent therapeutic applications .
Thieno[2,3-d]pyrimidine-4-carboxylic Acid Amides
- Structure: Fused thieno-pyrimidine core with amide-linked pyridine moieties.
- Activity : Demonstrated antimicrobial efficacy via in silico and in vitro studies .
- Comparison: The thieno-pyrimidine scaffold enhances π-π stacking interactions with microbial targets, a feature absent in the simpler pyrimidine backbone of the target compound. However, both classes utilize carboxylic acid/amide functionalization for bioactivity modulation .
6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic Acid
Ethyl 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylate
- Structure: Ethyl ester at position 4, amino group at position 6, and trifluoromethyl at position 2.
- Properties : CAS 1260585-14-5; molecular formula C₈H₈F₃N₃O₂ .
- Comparison : The trifluoromethyl group enhances electronegativity and metabolic stability, while the ethyl ester increases lipophilicity. In contrast, the target compound’s carboxylic acid group may improve water solubility but reduce bioavailability .
Research Implications
The structural diversity among pyrimidine-4-carboxylic acid derivatives underscores their adaptability in drug discovery. The butyl(ethyl)amino group in the target compound offers a balance of hydrophobicity and flexibility, distinguishing it from halogenated, esterified, or fused-ring analogs. Future studies should explore its pharmacokinetic profile and target engagement mechanisms relative to these comparators.
Preparation Methods
Nucleophilic Substitution on 4-Chloropyrimidine-5-carboxylate Esters
A common approach involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with secondary amines to substitute the chlorine at the 6-position with the butyl(ethyl)amino group, followed by hydrolysis of the ester to the carboxylic acid.
Step 1: Amination
- React ethyl 2,4-dichloropyrimidine-5-carboxylate with butyl(ethyl)amine under controlled conditions.
- The nucleophilic amine attacks the 6-chlorine position selectively, displacing the chloride ion.
- Reaction conditions typically involve mild heating in polar aprotic solvents or ethanol.
Step 2: Hydrolysis
- The resulting ethyl ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at the 4-position.
- Acidic hydrolysis with dilute hydrochloric acid or basic hydrolysis with sodium hydroxide followed by acidification is common.
This method benefits from commercially available starting materials and relatively straightforward reaction conditions.
Multicomponent Condensation Reactions
Some synthetic routes involve multicomponent reactions combining aldehydes, amines, and pyrimidine derivatives to assemble the substituted pyrimidine framework in one pot. However, these methods are more common for bicyclic pyrimidine systems and may require optimization for selective substitution at the 6-position with butyl(ethyl)amino groups.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Amination | 80–130 °C, polar aprotic solvents or ethanol, 4–12 hours | Selective substitution at 6-position; avoid overreaction |
| Ester Hydrolysis | Acidic (HCl, reflux) or Basic (NaOH, reflux) | Complete conversion to carboxylic acid |
| Purification | Column chromatography or recrystallization | To isolate pure this compound |
Research Findings and Comparative Analysis
Selectivity: The nucleophilic substitution on 2,4-dichloropyrimidine esters favors the 6-position due to electronic and steric factors, enabling selective introduction of the butyl(ethyl)amino group without affecting the 4-position ester.
Yield and Purity: Reported yields for similar amination reactions range from 50% to 80% depending on reaction time, temperature, and solvent choice. Purification by chromatography ensures high purity suitable for further biological testing.
Industrial Viability: Processes involving direct amination of chloropyrimidine esters followed by hydrolysis are scalable and cost-effective, as demonstrated in related patent literature for pyrimidine derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution + hydrolysis | Ethyl 2,4-dichloropyrimidine-5-carboxylate + butyl(ethyl)amine | Amination at 6-position; ester hydrolysis to acid | High selectivity; scalable | Requires careful control of conditions |
| Multicomponent condensation | Aldehydes, amines, pyrimidine derivatives | One-pot condensation under catalytic conditions | Potentially fewer steps | May require complex optimization |
| Alternative patented processes | 3-amino-2-unsaturated carboxylates + amides | Reaction in alcoholic solvents with base | Industrially applicable | Limited to certain substituents |
Q & A
Q. What are the common synthetic routes for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid?
The synthesis typically involves multi-step organic reactions, such as condensation of substituted aldehydes with aminopyrimidine derivatives, followed by cyclization and functional group modifications. Catalysts like palladium or copper are often employed under controlled conditions (e.g., DMF or toluene solvents) to optimize yield and purity. Post-synthetic purification steps, including column chromatography or recrystallization, are critical for isolating the target compound .
Q. Which analytical techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Complementary methods like Fourier-transform infrared spectroscopy (FT-IR) validate functional groups, while HPLC or UPLC ensures purity (>95%). For crystalline samples, X-ray diffraction provides definitive stereochemical data .
Q. What preliminary applications justify further investigation of this compound?
Early studies suggest utility as a heterocyclic building block in medicinal chemistry, particularly for designing kinase inhibitors or antimicrobial agents. Its carboxylic acid moiety enables conjugation with biomolecules, making it a candidate for probe development in biochemical assays .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
Factorial design (e.g., 2^k or response surface methodology) systematically evaluates variables like temperature, catalyst loading, and solvent polarity. Statistical analysis identifies dominant factors and interactions, reducing trial-and-error experimentation. For example, a central composite design could minimize side reactions while maximizing yield .
Q. What computational strategies enhance reaction pathway prediction for derivatives?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while molecular dynamics simulations predict solvent effects. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize viable synthetic routes .
Q. How can isotopic labeling elucidate the compound’s reaction mechanisms?
Deuterium or ¹³C labeling at reactive sites (e.g., the pyrimidine ring) tracks bond cleavage/formation via kinetic isotope effects (KIE). Coupled with mass spectrometry, this clarifies mechanisms such as nucleophilic substitution or ring-opening processes .
Q. What methodologies resolve contradictions in biological activity data?
Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) distinguishes true activity from artifacts. Meta-analysis of dose-response curves and replication studies under standardized conditions (pH, temperature) mitigates variability. Contradictions may arise from off-target effects, requiring proteomic profiling .
Q. How are continuous flow reactors applied to scale up synthesis?
Microreactors enhance heat/mass transfer, improving reproducibility for exothermic steps. Process parameters (residence time, flow rate) are optimized using computational fluid dynamics (CFD) simulations. This approach minimizes batch-to-batch variability and hazardous intermediate accumulation .
Q. What stability studies are critical for long-term storage?
Accelerated degradation studies under varied conditions (humidity, light, temperature) identify decomposition pathways. LC-MS monitors degradation products, while Arrhenius modeling predicts shelf life. Lyophilization or inert-atmosphere storage may enhance stability for hygroscopic or oxidation-prone batches .
Q. How do structure-activity relationship (SAR) studies guide derivative design?
Systematic substitution at the butyl-ethyl amino or carboxylic acid groups evaluates steric/electronic effects on bioactivity. 3D-QSAR models (e.g., CoMFA) correlate molecular descriptors with activity, prioritizing analogs with improved target affinity or solubility .
Methodological Notes
- Data Integrity : Use encrypted laboratory information management systems (LIMS) for traceability and compliance with FAIR principles .
- Ethical Standards : Adhere to chemical hygiene plans (e.g., OSHA guidelines) for handling hazardous intermediates .
- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and bioassay data to accelerate discovery pipelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
